Cas no 72719-08-5 (methyl 3-hydroxy-3-(3-methoxyphenyl)propanoate)

Methyl 3-hydroxy-3-(3-methoxyphenyl)propanoate is a versatile intermediate in organic synthesis, characterized by its bifunctional structure featuring both hydroxyl and ester groups. The presence of the 3-methoxyphenyl moiety enhances its utility in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. Its reactive hydroxyl group allows for further derivatization, while the ester functionality provides stability and compatibility with a range of reaction conditions. This compound is particularly valued for its role in asymmetric synthesis and as a precursor to chiral building blocks. High purity and consistent quality make it suitable for research and industrial applications requiring precise molecular control.
methyl 3-hydroxy-3-(3-methoxyphenyl)propanoate structure
72719-08-5 structure
Product name:methyl 3-hydroxy-3-(3-methoxyphenyl)propanoate
CAS No:72719-08-5
MF:C11H14O4
MW:210.226463794708
CID:5983978
PubChem ID:523520

methyl 3-hydroxy-3-(3-methoxyphenyl)propanoate Chemical and Physical Properties

Names and Identifiers

    • Benzenepropanoic acid, β-hydroxy-3-methoxy-, methyl ester
    • Methyl β-hydroxy-3-methoxybenzenepropanoate
    • methyl 3-hydroxy-3-(3-methoxyphenyl)propanoate
    • 72719-08-5
    • SCHEMBL8770883
    • Propanoic acid, 3-hydroxy-3-(3-methoxyphenyl), methyl ester
    • Methylbeta-(m-methoxyphenyl)-beta-hydroxy-propionate
    • EN300-1808708
    • Inchi: 1S/C11H14O4/c1-14-9-5-3-4-8(6-9)10(12)7-11(13)15-2/h3-6,10,12H,7H2,1-2H3
    • InChI Key: FNBHACUOQNHQRF-UHFFFAOYSA-N
    • SMILES: C(C1C=CC=C(C=1)OC)(O)CC(=O)OC

Computed Properties

  • Exact Mass: 210.08920892g/mol
  • Monoisotopic Mass: 210.08920892g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 55.8Ų

Experimental Properties

  • Density: 1.161±0.06 g/cm3(Predicted)
  • Boiling Point: 341.4±32.0 °C(Predicted)
  • pka: 13.14±0.20(Predicted)

methyl 3-hydroxy-3-(3-methoxyphenyl)propanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1808708-0.05g
methyl 3-hydroxy-3-(3-methoxyphenyl)propanoate
72719-08-5
0.05g
$587.0 2023-09-19
Enamine
EN300-1808708-1.0g
methyl 3-hydroxy-3-(3-methoxyphenyl)propanoate
72719-08-5
1g
$1029.0 2023-06-02
Enamine
EN300-1808708-1g
methyl 3-hydroxy-3-(3-methoxyphenyl)propanoate
72719-08-5
1g
$699.0 2023-09-19
Enamine
EN300-1808708-5.0g
methyl 3-hydroxy-3-(3-methoxyphenyl)propanoate
72719-08-5
5g
$2981.0 2023-06-02
Enamine
EN300-1808708-0.25g
methyl 3-hydroxy-3-(3-methoxyphenyl)propanoate
72719-08-5
0.25g
$642.0 2023-09-19
Enamine
EN300-1808708-5g
methyl 3-hydroxy-3-(3-methoxyphenyl)propanoate
72719-08-5
5g
$2028.0 2023-09-19
Enamine
EN300-1808708-10.0g
methyl 3-hydroxy-3-(3-methoxyphenyl)propanoate
72719-08-5
10g
$4421.0 2023-06-02
Enamine
EN300-1808708-0.1g
methyl 3-hydroxy-3-(3-methoxyphenyl)propanoate
72719-08-5
0.1g
$615.0 2023-09-19
Enamine
EN300-1808708-0.5g
methyl 3-hydroxy-3-(3-methoxyphenyl)propanoate
72719-08-5
0.5g
$671.0 2023-09-19
Enamine
EN300-1808708-2.5g
methyl 3-hydroxy-3-(3-methoxyphenyl)propanoate
72719-08-5
2.5g
$1370.0 2023-09-19

Additional information on methyl 3-hydroxy-3-(3-methoxyphenyl)propanoate

Methyl 3-Hydroxy-3-(3-Methoxyphenyl)Propanoate (CAS No. 72719-08-5): A Comprehensive Overview

Methyl 3-hydroxy-3-(3-methoxyphenyl)propanoate (CAS No. 72719-08-5) is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its unique structure and versatile properties, has garnered attention due to its potential applications in drug development, bioactive agents, and advanced materials. In this article, we delve into the structural features, synthesis methods, biological activities, and recent advancements associated with methyl 3-hydroxy-3-(3-methoxyphenyl)propanoate, providing a comprehensive understanding of its significance in contemporary research.

The molecular structure of methyl 3-hydroxy-3-(3-methoxyphenyl)propanoate is defined by a propanoate backbone with a hydroxyl group and a methoxy-substituted phenyl ring attached at the third carbon. This arrangement imparts the compound with unique electronic and steric properties, making it amenable to various chemical transformations. The presence of the methoxy group on the phenyl ring introduces additional electronic effects, which can influence the compound's reactivity and bioavailability. Recent studies have highlighted the importance of such structural features in modulating the pharmacokinetic profiles of bioactive molecules.

One of the most notable aspects of methyl 3-hydroxy-3-(3-methoxyphenyl)propanoate is its role as an intermediate in the synthesis of complex organic molecules. Researchers have employed this compound as a key building block in the construction of bioactive agents, including potential drug candidates for treating various diseases. For instance, its ability to undergo nucleophilic substitution and condensation reactions has been exploited in the development of anti-inflammatory and anticancer agents. Recent advancements in catalytic methods have further enhanced the efficiency and selectivity of these reactions, paving the way for more sophisticated applications.

The biological activity of methyl 3-hydroxy-3-(3-methoxyphenyl)propanoate has been a focal point of recent investigations. Studies have demonstrated that this compound exhibits moderate antioxidant and anti-inflammatory properties, which are attributed to its phenolic moiety and hydroxyl group. These findings have sparked interest in exploring its potential as a natural product-derived therapeutic agent. Moreover, computational modeling techniques have been employed to predict its binding affinities to various protein targets, offering insights into its mechanism of action.

In terms of synthesis, methyl 3-hydroxy-3-(3-methoxyphenyl)propanoate can be prepared through several routes, including esterification reactions and intramolecular cyclizations. One widely adopted method involves the esterification of a hydroxyl-containing precursor with methyl groups under controlled conditions. The optimization of reaction conditions, such as temperature and catalyst selection, has been critical in achieving high yields and purities. Recent research has also explored green chemistry approaches to synthesize this compound, aligning with growing environmental concerns.

The application of methyl 3-hydroxy-3-(3-methoxyphenyl)propanoate extends beyond pharmaceuticals into materials science. Its ability to form stable polymers and coatings has been investigated for use in advanced materials applications. For example, researchers have reported on its incorporation into biodegradable polymers for use in controlled drug delivery systems. These developments underscore the versatility of this compound across multiple disciplines.

Looking ahead, the continued exploration of methyl 3-hydroxy-3-(3-methoxyphenyl)propanoate is expected to yield further breakthroughs in both fundamental and applied sciences. Its role as a versatile building block in organic synthesis positions it as a valuable tool for addressing emerging challenges in drug discovery and materials development. As research progresses, it is anticipated that new insights into its properties and applications will continue to expand its utility across diverse fields.

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